

Triethyl 2-Chloroorthoacetate: A Reagent for Advanced α -Functionalization Strategies

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Compound of Interest

Compound Name: 2-Chloro-1,1,1-triethoxyethane

Cat. No.: B1580697

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the landscape of organic synthesis, the α -functionalization of carbonyl compounds remains a cornerstone for constructing molecular complexity. Triethyl 2-chloroorthoacetate (CAS 51076-95-0), also known as **2-chloro-1,1,1-triethoxyethane**, is an intriguing yet under-documented reagent poised for significant applications in this domain.^{[1][2]} Structurally, it combines the classic orthoester functionality with an α -chloro substituent, creating a bifunctional electrophile with unique reactivity.

While orthoesters like triethyl orthoacetate are well-established in transformations such as the Johnson-Claisen rearrangement, the presence of the α -chloro group in triethyl 2-chloroorthoacetate suggests a distinct reaction pathway.^[3] Its known applications primarily revolve around the synthesis of 2-chloromethyl heterocycles, where it serves as a versatile building block.^[1] This guide explores its theoretical yet highly plausible application as a reagent for the α -functionalization of ketones, specifically for the synthesis of valuable α -chloro- β -keto ester motifs. The insights and protocols herein are constructed from foundational principles of enolate and orthoester chemistry, providing a robust starting point for research and development.

Proposed Mechanism of Action: An Electrophilic Chloroacetylation Equivalent

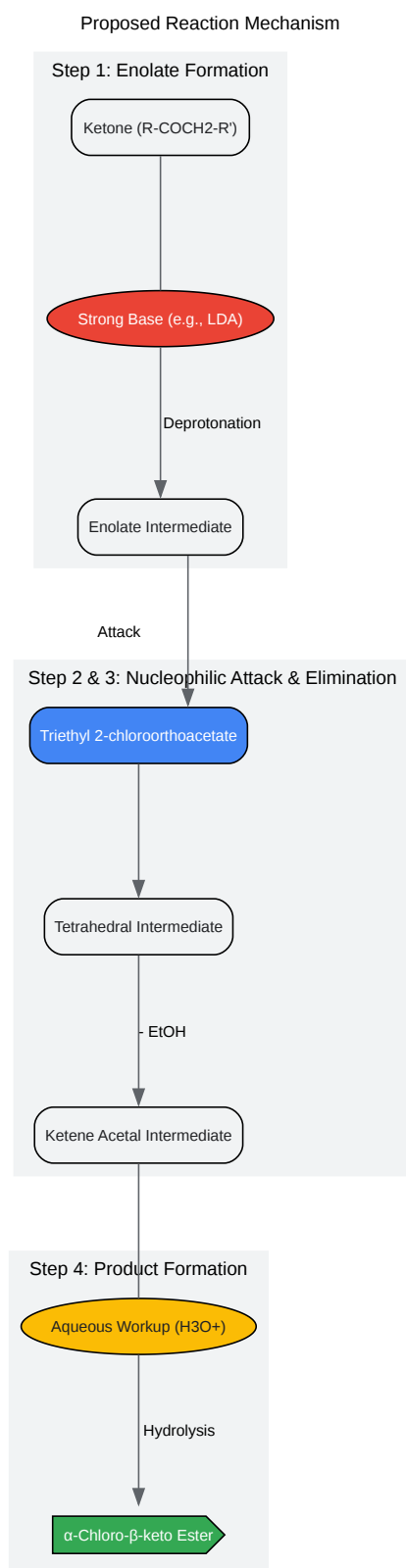
The central hypothesis for the reactivity of triethyl 2-chloroorthoacetate with carbonyl compounds lies in its interaction with a nucleophilic enolate. The reaction is proposed to proceed through a multi-step mechanism that ultimately transfers a "chloroacetyl" equivalent to the α -carbon of the starting ketone.

Step 1: Enolate Formation The reaction is initiated by the deprotonation of a ketone at the α -position using a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), to generate a reactive enolate intermediate.^[4] The choice of base and conditions can control the formation of the kinetic versus the thermodynamic enolate in asymmetric ketones.

Step 2: Nucleophilic Attack on the Orthoester The enolate anion attacks the electrophilic central carbon of the triethyl 2-chloroorthoacetate. This carbon is rendered electron-deficient by the three attached oxygen atoms.

Step 3: Formation of a Tetrahedral Intermediate & Elimination This nucleophilic attack forms a transient, unstable tetrahedral intermediate. The collapse of this intermediate is driven by the expulsion of an ethoxide anion (EtO^-), a competent leaving group, to form a key ketene acetal intermediate.

Step 4: Rearrangement and Product Formation The ketene acetal intermediate is unstable and likely undergoes rapid rearrangement. It is proposed that an intramolecular nucleophilic attack by the enol ether oxygen onto the carbon bearing the chlorine atom, with subsequent elimination of another ethoxide molecule, could occur. However, a more direct pathway involves the collapse of the intermediate structure with loss of the chloride as a leaving group, facilitated by the formation of the stable carbonyl group in the final product. The final step is a hydrolysis during aqueous workup, which converts any remaining enol ether functionalities to the ketone, yielding the target α -chloro- β -keto ester.



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Caption: Proposed mechanism for α -functionalization using triethyl 2-chloroorthoacetate.

Application Protocol: Synthesis of α -Chloro- β -keto Esters

The synthesis of α -chloro- β -keto esters is a valuable transformation, as these products are versatile intermediates for constructing complex heterocyclic systems and other pharmacologically relevant scaffolds. The following is a generalized, hypothetical protocol that serves as a starting point for investigation.

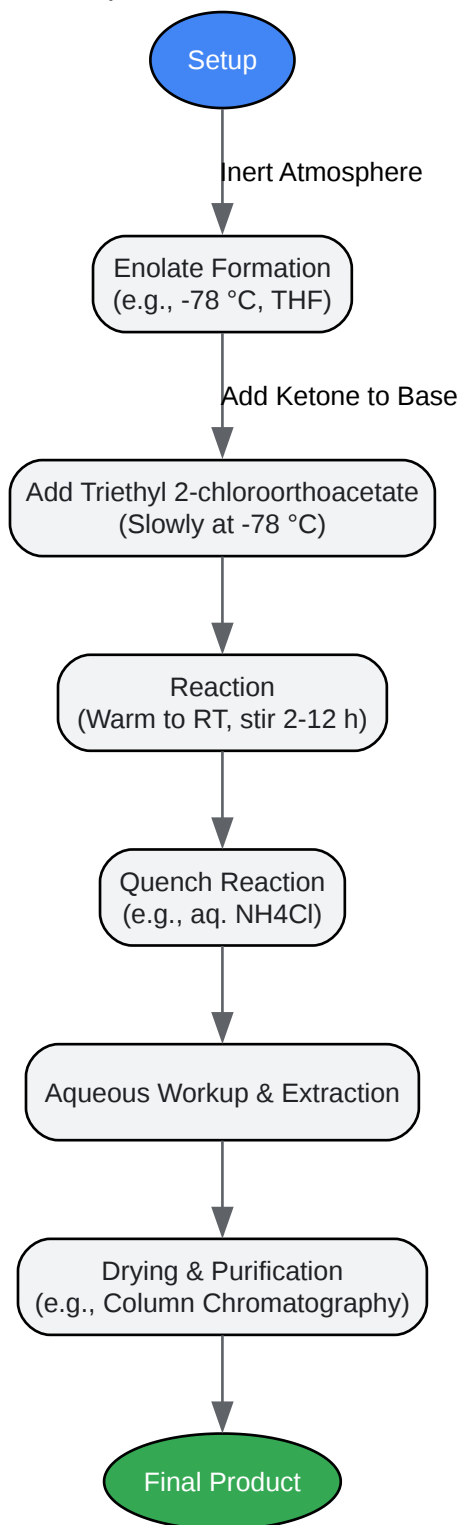
Disclaimer: This protocol is based on established methods for enolate alkylation and has not been validated specifically for triethyl 2-chloroorthoacetate.^[5] Optimization of stoichiometry, temperature, reaction time, and workup conditions will be necessary for specific substrates.

Materials and Reagents

- Substrate (Ketone)
- Triethyl 2-chloroorthoacetate (CAS 51076-95-0)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
- Strong base (e.g., Lithium diisopropylamide (LDA) solution, Sodium hydride (NaH, 60% dispersion in mineral oil))
- Quenching solution (e.g., Saturated aqueous ammonium chloride (NH₄Cl), 1M Hydrochloric acid (HCl))
- Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
- Drying agent (e.g., Anhydrous sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))
- Inert gas (Argon or Nitrogen)

Step-by-Step Experimental Procedure

Experimental Workflow



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Caption: Generalized workflow for the proposed α -functionalization reaction.

- **Preparation:** Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
- **Enolate Formation (Using LDA):** Cool the solvent to -78 °C using a dry ice/acetone bath. Slowly add a solution of the ketone (1.0 eq.) in anhydrous THF to a solution of LDA (1.1 eq.) in THF at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
- **Reagent Addition:** Add a solution of triethyl 2-chloroorthoacetate (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Maintain the temperature during the addition to prevent side reactions.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take between 2 to 12 hours.
- **Quenching:** Once the reaction is complete, cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Hypothetical Substrate Scope

The proposed reaction is expected to be applicable to a range of enolizable ketones. The table below outlines potential substrates and their expected products.

Entry	Ketone Substrate	Base	Expected Product	Yield
1	Cyclohexanone	LDA	Ethyl 2-chloro-1-(2-oxocyclohexyl)acetate	Hypothetical
2	Acetophenone	NaH	Ethyl 2-chloro-3-oxo-3-phenylpropanoate	Requires Opt.
3	2-Pentanone (Kinetic)	LDA	Ethyl 2-chloro-3-oxo-4-methylpentanoate	Requires Opt.
4	2-Pentanone (Thermo.)	NaH	Ethyl 2-chloro-3-oxohexanoate	Requires Opt.
5	Propiophenone	LDA	Ethyl 2-chloro-3-oxo-2-methyl-3-phenylpropanoate	Hypothetical

Yields are hypothetical and would require experimental validation and optimization.

Safety, Handling, and Storage

CAS Number: 51076-95-0

Chemical Formula: $C_8H_{17}ClO_3$ [2]

Molecular Weight: 196.67 g/mol [2]

Physical Properties:

- Appearance: Liquid
- Boiling Point: 75-80 °C at 15 mmHg
- Density: 1.031 g/mL at 20 °C

Hazard Identification: Triethyl 2-chloroorthoacetate is classified as a hazardous substance.[\[4\]](#)

- Flammability: Highly flammable liquid and vapor (H225).[\[4\]](#)
- Toxicity: Harmful if swallowed (H302).[\[4\]](#)
- Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[\[4\]](#)
- Sensitization: May cause an allergic skin reaction (H317).[\[4\]](#)
- Respiratory: May cause respiratory irritation (H335).

Handling and Personal Protective Equipment (PPE):

- Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.[\[6\]](#)
- Use explosion-proof electrical equipment.[\[7\]](#)
- Wear appropriate personal protective equipment, including:
 - Chemical safety goggles and a face shield.
 - Chemically resistant gloves (e.g., nitrile).
 - A flame-retardant lab coat.
 - Use a respirator with an appropriate filter if ventilation is inadequate.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
- Keep in a flammable liquids storage cabinet.
- The analogous compound, triethyl orthoacetate, is moisture-sensitive and may form explosive peroxides, so similar precautions should be taken.[8]

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